Cas no 89898-96-4 (7-Nitro-2(1H)-quinoxalinone)

7-Nitro-2(1H)-quinoxalinone structure
7-Nitro-2(1H)-quinoxalinone structure
Nombre del producto:7-Nitro-2(1H)-quinoxalinone
Número CAS:89898-96-4
MF:C8H5N3O3
Megavatios:191.143601179123
MDL:MFCD09999191
CID:838887

7-Nitro-2(1H)-quinoxalinone Propiedades químicas y físicas

Nombre e identificación

    • 7-Nitro-2(1H)-quinoxalinone
    • 7-Nitro-1,2-dihydroquinoxalin-2-one
    • 7-nitro-1H-quinoxalin-2-one
    • 7-nitroquinoxalin-2(1H)-one
    • 7-nitroquinoxalin-2-ol
    • PubChem22322
    • 7-Nitro-2-quinoxalinol
    • 7-nitroquinoxalin-2-one
    • 7-Nitroquinoxaline-2-ol
    • 2-Hydroxy-7-nitroquinoxaline
    • 2(1H)-Quinoxalinone, 7-nitro-
    • STK786146
    • SBB014199
    • FCH1110898
    • 2-Quinoxalinol, 7-nitro- (6CI, 7CI)
    • 7-Nitro-2(1H)-quinoxalinone (ACI)
    • MDL: MFCD09999191
    • Renchi: 1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12)
    • Clave inchi: CPIFPSDSDMLFMK-UHFFFAOYSA-N
    • Sonrisas: O=C1NC2C(=CC=C([N+](=O)[O-])C=2)N=C1

Atributos calculados

  • Calidad precisa: 191.03300
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 0
  • Complejidad: 297
  • Xlogp3: 0.6
  • Superficie del Polo topológico: 87.3

Propiedades experimentales

  • PSA: 91.57000
  • Logp: 1.35450

7-Nitro-2(1H)-quinoxalinone Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

7-Nitro-2(1H)-quinoxalinone Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Nitro-2(1H)-quinoxalinone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
N900660-500mg
7-Nitro-2(1H)-quinoxalinone
89898-96-4
500mg
$ 210.00 2022-06-03
Ambeed
A309018-5g
7-Nitro-2(1H)-quinoxalinone
89898-96-4 97%
5g
$353.0 2025-02-21
eNovation Chemicals LLC
D701262-1g
7-Nitroquinoxalin-2(1H)-one
89898-96-4 95%
1g
$225 2024-05-23
eNovation Chemicals LLC
Y0981256-10g
7-Nitro-2(1H)-quinoxalinone
89898-96-4 95%
10g
$650 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N17760-1g
7-Nitro-2(1H)-quinoxalinone
89898-96-4
1g
¥446.0 2021-09-04
TRC
N900660-50mg
7-Nitro-2(1H)-quinoxalinone
89898-96-4
50mg
$ 50.00 2022-06-03
TRC
N900660-100mg
7-Nitro-2(1H)-quinoxalinone
89898-96-4
100mg
$ 65.00 2022-06-03
Key Organics Ltd
GF-0716-5G
7-nitro-1,2-dihydroquinoxalin-2-one
89898-96-4 >95%
5g
£269.00 2025-02-09
Key Organics Ltd
GF-0716-1G
7-nitro-1,2-dihydroquinoxalin-2-one
89898-96-4 >95%
1g
£64.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD160311-1g
7-Nitro-2(1H)-quinoxalinone
89898-96-4 97%
1g
¥484.0 2024-04-17

7-Nitro-2(1H)-quinoxalinone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Nitric acid Solvents: Water ;  18 h, rt
Referencia
Potent platelet-derived growth factor-β receptor (PDGF-βR) inhibitors: synthesis and structure-activity relationships of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives
Aoki, Katsuyuki; Obata, Tatsuhiro; Yamazaki, Yosuke; Mori, Yoshikazu; Hirokawa, Hiroko; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(2), 255-267

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  6 h, 60 °C
Referencia
Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite
Li, Yi-Na; Li, Xue-Lin; Wu, Jin-Bo; Jiang, Hong; Liu, Yunmei; et al, Organic & Biomolecular Chemistry, 2021, 19(48), 10554-10559

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  25 °C; overnight, 25 °C
Referencia
Design and synthesis of small molecule RhoA inhibitors: a new promising therapy for cardiovascular diseases?
Deng, Jing; Feng, Enguang; Ma, Sheng; Zhang, Yan; Liu, Xiaofeng; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4508-4522

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Ethanol ;  1 h, reflux
Referencia
Visible-light-induced trifluoromethylation of quinoxalin-2(1H)-ones under photocatalyst-free conditions
Wang, Jiayang; Sun, Bin; Zhang, Liang; Xu, Tengwei; Xie, Yuanyuan; et al, Asian Journal of Organic Chemistry, 2019, 8(10), 1942-1946

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  7 h, rt
Referencia
Synthesis of new quinoxaline derivatives
Makhloufi, A.; Baitiche, M.; Merbah, M.; Benachour, D., Synthetic Communications, 2011, 41(23), 3532-3540

Synthetic Routes 6

Condiciones de reacción
Referencia
Product class 15: quinoxalines
Gobec, S.; Urleb, U., Science of Synthesis, 2004, 16, 845-911

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Nitric acid Solvents: Water ;  rt; overnight, rt
1.2 Solvents: Water ;  0.5 h, rt
Referencia
Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics
Zhu, Haizhou; Mishra, Rosalin; Yuan, Long; Abdul Salam, Safnas F.; Liu, Jing; et al, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  rt; 18 h, rt
Referencia
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models
Le Douaron, Gael; Ferrie, Laurent; Sepulveda-Diaz, Julia E.; Amar, Majid; Harfouche, Abha; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6169-6186

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Acetic acid ;  rt
1.2 Reagents: Nitric acid Solvents: Acetic acid ;  24 h, rt
1.3 Solvents: Water ;  1 h, rt
Referencia
Multi-gram preparation of 7-nitroquinoxalin-2-amine
do Amaral, Daniel N.; Alves, Fernando R. de Sa; Barreiro, Eliezer J.; Laufer, Stefan A.; Lima, Lidia M., Journal of the Brazilian Chemical Society, 2017, 28(10), 1874-1878

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Nitrous acid
Referencia
6-Nitro-2,3-dipiperidinoquinoxaline: its unexpected formation from 2-chloro-7-nitroquinoxaline
Nasielski, J.; Rypens, C., Tetrahedron Letters, 1991, 32(10), 1311-14

7-Nitro-2(1H)-quinoxalinone Raw materials

7-Nitro-2(1H)-quinoxalinone Preparation Products

7-Nitro-2(1H)-quinoxalinone Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89898-96-4)7-Nitro-2(1H)-quinoxalinone
A21618
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):318.0/1065.0